molecular formula C9H11N5O3 B8702448 n-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide CAS No. 5463-54-7

n-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide

Cat. No. B8702448
CAS RN: 5463-54-7
M. Wt: 237.22 g/mol
InChI Key: IAFPLSAVZUDFSX-UHFFFAOYSA-N
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Description

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C9H11N5O3 and its molecular weight is 237.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5463-54-7

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-cyanoacetamide

InChI

InChI=1S/C9H11N5O3/c1-13-7(11)6(12-5(15)3-4-10)8(16)14(2)9(13)17/h3,11H2,1-2H3,(H,12,15)

InChI Key

IAFPLSAVZUDFSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CC#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5,6-diamino-1,3-dimethyluracil hydrate (19.0 g, 0.11 mole) and cyanoacetic acid (19.0 g, 0.22 mole) is heated to 120°-130° C. under a nitrogen atmosphere. The mixture melts and resolidifies within thirty minutes. The resolidified residue is cooled to room temperature and is taken up in acetone. The residue is collected on a filter, recrystallized in water using decolorizing carbon, dried, and triturated under vacuum to yield 5-cyanoacetamido-6-amino-1,3-dimethyluracil as a solid (14.2 g; 54%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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